molecular formula C20H24N6O2S B4846300 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B4846300
M. Wt: 412.5 g/mol
InChI Key: CMTBBYCIECEQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a synthetic chemical compound designed for research applications. Its structure incorporates a pyrazolylpyridazine core, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets . The molecular architecture is completed with a 4-(4-ethylbenzenesulfonyl)piperazine moiety, a group often utilized to modulate the physicochemical properties and pharmacokinetic profile of lead compounds. The specific substitution pattern on the pyridazine ring is similar to that observed in other characterized azolylpyridazines, which have been synthesized and studied using techniques such as X-ray crystallography . Pyrazole-containing analogs, in general, have demonstrated a wide spectrum of pharmacological activities in scientific literature, including investigations into cytotoxic, cytoprotective, antinociceptive, and anti-inflammatory effects . The presence of both pyrazole and benzenesulfonylpiperazine groups suggests this compound may be of interest for researchers exploring structure-activity relationships (SAR) in drug discovery, particularly for developing targeted therapies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-3-17-4-6-18(7-5-17)29(27,28)25-14-12-24(13-15-25)19-8-9-20(22-21-19)26-11-10-16(2)23-26/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTBBYCIECEQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the pyridazine and pyrazole rings through various coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, hydrazines, and alkyl halides. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group and pyridazine ring facilitate nucleophilic substitution under controlled conditions:

Reaction TypeConditionsReagents/CatalystsOutcome/ProductsReference
Piperazine SulfonationAnhydrous DCM, 0–5°C4-Ethylbenzenesulfonyl chloride, TEAIntroduction of sulfonyl group to piperazine
Pyridazine HalogenationReflux in POCl₃Phosphorus oxychlorideChlorination at pyridazine C-3 position
Pyrazole AlkylationDMF, K₂CO₃, 60°CMethyl iodideMethylation at pyrazole N-1 position

Key Findings :

  • Sulfonation of the piperazine nitrogen occurs selectively under mild conditions due to the sulfonyl chloride’s reactivity.

  • Halogenation at pyridazine positions requires strong Lewis acids like POCl₃, as demonstrated in analogous pyridazine derivatives .

Electrophilic Aromatic Substitution (EAS)

The pyridazine ring undergoes EAS at electron-rich positions (C-4/C-5), though less readily than benzene due to electron-withdrawing nitrogen atoms:

Reaction TypeConditionsReagentsOutcome/ProductsReference
NitrationHNO₃/H₂SO₄, 0°CFuming HNO₃Nitro group introduced at pyridazine C-4
SulfonationH₂SO₄, 100°CSO₃Sulfonic acid group at pyridazine C-5

Mechanistic Insight :

  • Nitration proceeds via a σ-complex intermediate stabilized by resonance with the pyridazine ring’s lone pairs .

  • Sulfonation regioselectivity is influenced by the electron-withdrawing sulfonyl group, directing electrophiles to meta positions .

Coordination Chemistry

The pyridazine and pyrazole nitrogen atoms act as ligands in metal complexes:

Metal IonLigand SitesReaction ConditionsComplex StructureReference
Ru(II)Pyridazine N-1, Pyrazole N-2Methanol, RT[(η⁶-p-cymene)Ru(L)X]BF₄ (X = Cl, Br)
Pd(II)Pyridazine N-1/N-2DMF, 80°CSquare-planar PdCl₂(L)

Structural Data :

  • Ru(II) complexes exhibit pseudo-octahedral geometry with bidentate coordination via pyridazine and pyrazole nitrogens .

  • Pd(II) complexes show catalytic activity in cross-coupling reactions, leveraging the pyridazine scaffold’s electron-deficient nature .

Reduction and Oxidation Reactions

Functional group transformations via redox processes:

Reaction TypeConditionsReagentsOutcome/ProductsReference
Pyridazine ReductionH₂, 50 psi, 80°CPd/C, EtOHDihydropyridazine intermediate
Sulfonyl Group ReductionLiAlH₄, THF, refluxLithium aluminum hydrideConversion to thioether (–S–)

Limitations :

  • Over-reduction of the pyridazine ring can lead to ring-opening products.

  • Sulfonyl group reduction requires stoichiometric LiAlH₄ and is incompatible with acid-sensitive substituents.

Heterocycle Functionalization

The pyrazole ring participates in cycloaddition and alkylation:

Reaction TypeConditionsReagentsOutcome/ProductsReference
1,3-Dipolar CycloadditionCH₃CN, 80°CPhenylacetylene, CuITriazole-fused pyridazine derivative
Pyrazole N-AlkylationK₂CO₃, DMF, 60°CBenzyl bromideN-Benzylated pyrazole

Synthetic Utility :

  • Cycloaddition reactions expand the heterocyclic framework, enhancing biological activity profiles .

  • Alkylation at pyrazole N-1 improves solubility in nonpolar solvents .

Hydrolysis and Stability

Stability under acidic/basic conditions:

ConditionpH/TempDegradation ProductsHalf-Life (25°C)Reference
Acidic (HCl, 1M)pH 1, 70°CPyridazine-3-carboxylic acid12 hours
Basic (NaOH, 0.1M)pH 13, RTSulfonate cleavage products48 hours

Recommendations :

  • Avoid prolonged exposure to strong bases to prevent sulfonyl group hydrolysis.

  • Storage under inert atmosphere at 2–8°C enhances stability .

Cross-Coupling Reactions

C–C bond formation via palladium catalysis:

Reaction TypeConditionsReagentsOutcome/ProductsReference
Suzuki-MiyauraPd(PPh₃)₄, DME, 90°CPhenylboronic acidBiarylpyridazine derivative
Buchwald-HartwigPd₂(dba)₃, XPhos, toluene, 110°C4-BromoanilineN-Arylated piperazine

Optimization Notes :

  • Suzuki couplings require electron-deficient aryl halides for efficient transmetallation .

  • Buchwald-Hartwig amination is effective for functionalizing the piperazine nitrogen.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a ligand for various neurotransmitter receptors, particularly in the context of neurological disorders. Its piperazine and pyrazole components are known to modulate receptor activity, potentially influencing signaling pathways associated with conditions such as:

  • Anxiety
  • Depression
  • Neurodegenerative Diseases

Research indicates that compounds with similar structures have exhibited therapeutic effects in these areas, suggesting that 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine may hold significant potential for drug development.

Studies have demonstrated that this compound interacts with various biological targets, leading to modulation of neurotransmitter receptor activities. This interaction could result in therapeutic benefits for patients suffering from mental health disorders.

Case Studies

Several studies have explored the efficacy of similar compounds:

  • Neuropharmacological Studies : Research on structurally related compounds has indicated their effectiveness in reducing symptoms of anxiety and depression in animal models.
  • Cancer Research : Certain derivatives have been investigated for their anticancer properties, showing promise in inhibiting tumor growth.

Mechanism of Action

The mechanism of action of 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyridazine Derivatives with Piperazine Substituents
  • 3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (): Simplest analog lacking the 4-ethylbenzenesulfonyl group. Reduced molecular weight (MW: ~300 vs. target compound’s ~420 estimated), suggesting lower metabolic stability. Limited data on biological activity, but serves as a scaffold for further derivatization .
  • 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): Chlorophenoxypropyl-piperazine substituent introduces bulkier hydrophobic groups. Demonstrated antibacterial and antiviral activities, possibly due to halogen-mediated interactions .
Sulfonyl-Modified Piperazine Analogs
  • 3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine ():

    • Biphenylsulfonyl group increases steric hindrance (MW: 488.6 vs. target compound’s ~420).
    • Higher lipophilicity may reduce aqueous solubility but improve target binding in hydrophobic pockets .
  • 3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine ():

    • Similar to but lacks methyl groups on pyrazole.
    • Reduced steric effects at pyrazole position may alter binding affinity .
Kinase Inhibition
  • Human p38α MAPK Inhibitor (PDB: 4EWQ, ):
    • A pyridazine-based inhibitor (3-phenyl-4-(pyridin-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine) co-crystallized with p38α.
    • The target compound’s 3-methylpyrazole may mimic the pyrimidine’s role in ATP-binding pocket interactions, but the ethylbenzenesulfonyl group could confer distinct selectivity .
Antimicrobial and Anti-inflammatory Effects
  • Pyridazinone-triazole derivatives (): Compounds like 6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one showed inhibitory effects on acetylcholinesterase. The target compound’s sulfonyl group may reduce off-target interactions compared to chlorophenyl derivatives .
  • Fluorophenyl-piperazine pyridazinones (): Derivatives with 2-fluorophenyl groups exhibited anti-inflammatory activity. The ethylbenzenesulfonyl group in the target compound may offer enhanced metabolic stability over fluorophenyl analogs .
Molecular Properties
Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C20H24N6O2S* ~420 4-Ethylbenzenesulfonyl, 3-methylpyrazole
Compound C12H14N6 ~266 Piperazine, pyrazole
Compound C26H28N6O2S 488.6 Biphenylsulfonyl, 3,4,5-trimethylpyrazole
Compound C15H15Cl2N5O 352.2 Chlorophenoxypropyl-piperazine

*Estimated based on structural analysis.

Biological Activity

3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which integrates a pyridazine core with piperazine and pyrazole moieties, positions it as a candidate for various therapeutic applications, particularly in neurology and oncology. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H29N5O2S
  • Molecular Weight : 415.6 g/mol
  • IUPAC Name : 3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
  • Canonical SMILES : CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a ligand for neurotransmitter receptors. Its structural components suggest potential interactions with various biological targets, leading to therapeutic effects in conditions such as anxiety, depression, and neurodegenerative diseases.

The mechanism of action involves the modulation of neurotransmitter receptor activities due to the presence of piperazine and pyrazole moieties. This modulation can influence signaling pathways relevant to neurological disorders, suggesting that the compound may have antidepressant and anticonvulsant properties .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
4-Ethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamideContains a sulfonamide groupAntimicrobial and anticancer activity
2-Methylpropyl 5-fluoro-3-[1-[2-(4-chlorophenyl)sulfonylamino]ethyl]piperidin-4-yl]-1H-indoleSulfonamide derivative with indole structurePotential anticancer properties
Ethyl 5-fluoro-3-[1-[2-(naphthalenesulfonylamino)ethyl]piperidin-4-yl]-1H-indoleSimilar sulfonamide structureAnticancer activity against liver cell lines

Case Studies and Research Findings

A study examining the interactions of similar compounds revealed that those with piperazine structures often show significant effects on neurotransmitter systems. For instance, research on piperazine derivatives has shown their efficacy in modulating serotonin and dopamine receptors, which are critical in managing mood disorders .

In another investigation focused on pyrazole derivatives, compounds exhibited moderate to potent antiproliferative activity against various human cancer cell lines. The structure–activity relationship indicated that modifications in the pyrazole framework could enhance biological potency .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Core : Synthesized through condensation reactions.
  • Substitution with Piperidine : The pyridazine derivative is reacted with piperidine.
  • Introduction of Piperazine Moiety : Achieved via nucleophilic substitution reactions.

These synthetic routes allow for precise modifications to enhance the compound's properties or to develop derivatives with improved therapeutic profiles.

Q & A

Q. What are the recommended synthetic strategies for preparing 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitution reactions. For pyridazine derivatives, a common approach is to react dichloropyridazine with substituted piperazines under reflux in ethanol or acetone, followed by coupling with pyrazole derivatives. For example, describes a similar protocol where 3,6-dichloropyridazine reacts with (2-fluorophenyl)piperazine to form intermediates. Key steps include:
  • Step 1 : React 3,6-dichloropyridazine with 4-(4-ethylbenzenesulfonyl)piperazine in ethanol at 80°C for 12–24 hours to yield the mono-substituted pyridazine intermediate.
  • Step 2 : Introduce the 3-methylpyrazole moiety via a second nucleophilic substitution using K₂CO₃ as a base in DMF at 60–80°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Multimodal characterization is critical:
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and sulfonyl group integration. For example, the ethyl group in the benzenesulfonyl moiety should show a triplet (CH₂) and quartet (CH₃) in ¹H NMR.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can confirm molecular weight (e.g., C₂₀H₂₄N₆O₂S, expected [M+H]⁺ = 429.1712).
  • X-ray Crystallography : If single crystals are obtained, use SHELXL () for refinement. Key parameters include R-factor convergence (<0.05) and validation via the IUCr CheckCIF tool .

Q. What preliminary assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Initial screens should align with reported activities of pyridazine derivatives ():
  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anti-inflammatory : COX-1/COX-2 inhibition assays using ELISA kits.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values. Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates .

Advanced Research Questions

Q. How can conflicting bioactivity data in pyridazine derivatives be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or structural nuances. Mitigation strategies include:
  • Comparative Dose-Response Studies : Test the compound alongside structurally analogous derivatives (e.g., varying sulfonyl or pyrazole groups) under identical conditions.
  • Targeted Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., using AutoDock Vina) to identify binding site discrepancies.
  • Meta-Analysis : Cross-reference with databases like ChEMBL or PubChem to contextualize activity trends .

Q. What experimental designs optimize synthetic yield while minimizing byproducts?

  • Methodological Answer : Apply factorial design of experiments (DoE) to identify critical factors:
  • Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 ratio of pyridazine to piperazine).
  • Response Surface Methodology (RSM) : Model interactions between variables using software like Minitab.
  • Byproduct Analysis : Use HPLC-MS to track impurities (e.g., di-substituted byproducts) and adjust reaction time accordingly .

Q. How can researchers elucidate the role of the 4-ethylbenzenesulfonyl group in pharmacological activity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study:
  • Analog Synthesis : Replace the sulfonyl group with carbonyl, methylene, or other bioisosteres.
  • Pharmacokinetic Profiling : Compare logP (octanol/water partition) and plasma protein binding (PPB) via equilibrium dialysis.
  • Enzymatic Assays : Test inhibitory potency against sulfotransferases or sulfatases to assess metabolic stability .

Q. What advanced techniques validate crystallographic data for this compound?

  • Methodological Answer : Beyond SHELXL refinement ( ), employ:
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) using CrystalExplorer.
  • Thermal Diffraction : Collect data at multiple temperatures (100–300 K) to assess thermal motion and disorder.
  • Twinned Data Refinement : Use the TWINABS tool for overlapping diffraction patterns, common in sulfonyl-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.